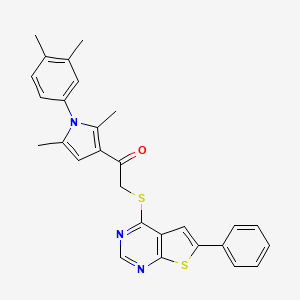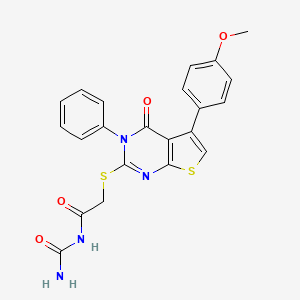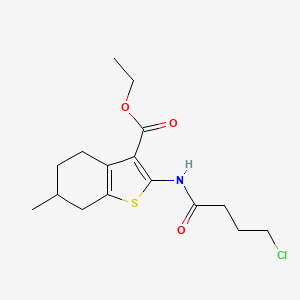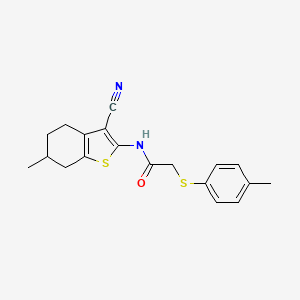
MFCD02330427
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD02330427” is a chemical entity with significant interest in various scientific fields It is known for its unique structural properties and potential applications in both industrial and research settings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD02330427” involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The typical synthetic route includes:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which are chosen based on their reactivity and availability.
Reaction Conditions: The reactions are carried out under specific conditions, such as temperature, pressure, and pH, to optimize the formation of the desired product. Catalysts and solvents are often used to facilitate the reactions.
Purification: After the synthesis, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up to meet the demand. This involves:
Large-Scale Reactors: The reactions are conducted in large reactors that can handle significant volumes of reactants.
Continuous Processing: Industrial production often employs continuous processing techniques to improve efficiency and reduce costs.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: “MFCD02330427” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert “this compound” into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution Reagents: Halogens, alkyl groups, and other substituents can be introduced using appropriate reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Aplicaciones Científicas De Investigación
“MFCD02330427” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: “this compound” is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of “MFCD02330427” involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, resulting in various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully understand the compound’s effects at the molecular level.
Comparación Con Compuestos Similares
“MFCD02330427” can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Compound A: Known for its similar structural properties but different reactivity.
Compound B: Shares some functional groups with “this compound” but has distinct applications.
Compound C: Used in similar industrial applications but differs in its synthesis and chemical behavior.
The uniqueness of “this compound” lies in its specific combination of structural features and reactivity, which make it valuable for a wide range of applications.
Propiedades
IUPAC Name |
1-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-(6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3OS2/c1-17-10-11-22(12-18(17)2)31-19(3)13-23(20(31)4)25(32)15-33-27-24-14-26(21-8-6-5-7-9-21)34-28(24)30-16-29-27/h5-14,16H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRDZEZJKZVUJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NC=NC4=C3C=C(S4)C5=CC=CC=C5)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Allyl-5-(4-fluorophenyl)-2-({2-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-YL]-2-oxoethyl}sulfanyl)thieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B7726820.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7726845.png)
![methyl (2Z)-2-[(1-acetyl-2,3-dihydroindol-5-yl)hydrazinylidene]-4-chloro-3-oxobutanoate](/img/structure/B7726853.png)

![Butanamide, 4-chloro-N-(3-cyano-4,5,6,7-tetrahydro-6-methylbenzo[b]thien-2-yl)-](/img/structure/B7726877.png)
![2-[(3-allyl-4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B7726884.png)

![2-{[2-(naphthalen-1-yl)-2-oxoethyl]sulfanyl}-6-phenyl-3-(prop-2-en-1-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7726893.png)
![6-Hydrazinyl-17-thia-2,7,8-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one](/img/structure/B7726896.png)
![2-[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl]sulfanyl-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7726904.png)

![1-({4-[(4-Methylphenyl)sulfonyl]piperazin-1-yl}methyl)naphthalen-2-ol](/img/structure/B7726925.png)
